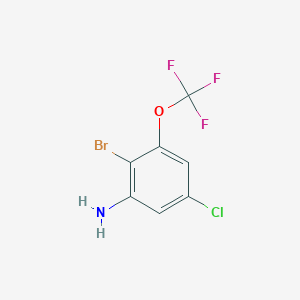

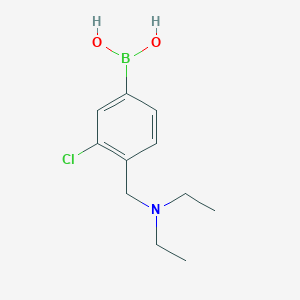

(3-Chlor-4-((Diethylamino)methyl)phenyl)boronsäure

Übersicht

Beschreibung

(3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid, also known as 3-Cl-4-DEMPBA, is an organoboronic acid that has been used in a variety of scientific applications, including organic synthesis and medicinal chemistry. It is a versatile reagent that can be used in a variety of reactions and has a number of advantages over other reagents.

Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura-Kupplung

Diese Verbindung kann als Reagenz in der Suzuki–Miyaura (SM)-Kupplungsreaktion verwendet werden . Die SM-Kupplung ist eine weit verbreitete, übergangsmetallkatalysierte Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion . Der Erfolg dieser Reaktion beruht auf einer Kombination aus außergewöhnlich milden und funktionellen Gruppen tolerierenden Reaktionsbedingungen, wobei ein relativ stabiles, leicht herstellbares und im Allgemeinen umweltfreundliches Organoboran-Reagenz eingesetzt wird .

Synthese von Borinsäure-Derivaten

“(3-Chlor-4-((Diethylamino)methyl)phenyl)boronsäure” kann bei der Synthese von Borinsäure-Derivaten verwendet werden . Borinsäuren [R 2 B (OH)] und ihre Chelatderivate sind eine Unterklasse von Organoboranverbindungen, die in Kreuzkupplungsreaktionen, Katalyse, medizinischer Chemie, Polymer- oder Optoelektronikmaterialien verwendet werden .

Katalyse

Borinsäuren, die aus Boronsäuren synthetisiert werden können, wurden in der Katalyse eingesetzt . Sie zeigen interessante Eigenschaften und Reaktivitäten aufgrund ihrer erhöhten Lewis-Acidität im Vergleich zu Boronsäuren .

Medizinische Chemie

Borinsäuren, einschließlich derer, die aus Boronsäuren gewonnen werden, haben Anwendungen in der medizinischen Chemie gefunden . Sie wurden als bioaktive Verbindungen verwendet .

Polymermaterialien

Borinsäuren und ihre Derivate wurden bei der Entwicklung von Polymermaterialien verwendet . Diese Materialien fanden Anwendungen in verschiedenen Bereichen, darunter die Optoelektronik .

Optoelektronik

Borinsäuren und ihre Derivate, die aus Boronsäuren synthetisiert werden können, wurden im Bereich der Optoelektronik eingesetzt . Sie wurden bei der Entwicklung von Materialien für optoelektronische Geräte verwendet .

Wirkmechanismus

Target of Action

Boronic acids, in general, are known to be involved in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, (3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid would interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by (3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid . This reaction is widely applied in the formation of carbon–carbon bonds, which are fundamental in organic synthesis .

Result of Action

The molecular and cellular effects of (3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid’s action would largely depend on the specific context of its use. In the context of Suzuki–Miyaura cross-coupling reactions, the compound would facilitate the formation of carbon–carbon bonds .

Action Environment

The action, efficacy, and stability of (3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions are known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions can significantly impact the effectiveness of these reactions.

Eigenschaften

IUPAC Name |

[3-chloro-4-(diethylaminomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BClNO2/c1-3-14(4-2)8-9-5-6-10(12(15)16)7-11(9)13/h5-7,15-16H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCXAZJHSWFDDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CN(CC)CC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

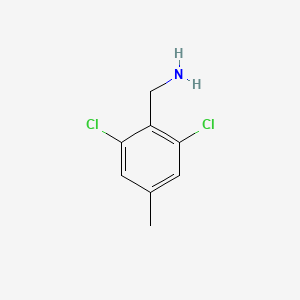

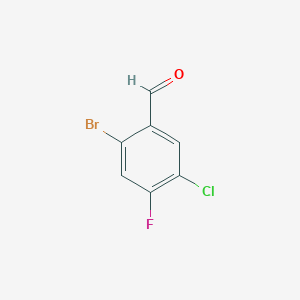

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

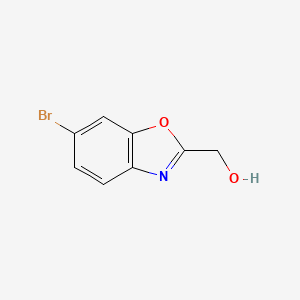

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Bromo-4,6-bis(trifluoromethyl)phenyl]methanol](/img/structure/B1447694.png)

![[1-(Aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride](/img/structure/B1447702.png)

![5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1447703.png)

![2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1447705.png)

![2-[2-Bromo-3-cyano-4-(difluoromethyl)phenyl]acetic acid](/img/structure/B1447709.png)